3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid
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Overview
Description
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid is a complex organic compound with the molecular formula C28H34O4 It is characterized by the presence of two adamantane groups connected via a phenylene bridge, each bearing a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with a phenylene bridging unit. One common method involves the use of Friedel-Crafts acylation, where adamantane is reacted with a phenylene diacid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylene derivatives with various functional groups.
Scientific Research Applications
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The adamantane groups provide structural rigidity, enhancing the compound’s stability and interaction with target molecules. The phenylene bridge allows for electronic communication between the adamantane units, potentially modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carboxylic acid: A simpler derivative with a single adamantane unit.
1,4-Bis(adamantane-1-carboxylic acid)benzene: Similar structure but with different connectivity.
3,3’-(1,4-Phenylene)diadamantane: Lacks the carboxylic acid functional groups.
Uniqueness
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid is unique due to its dual adamantane units connected by a phenylene bridge, each bearing a carboxylic acid group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)phenyl]adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFRJUCYLOQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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